1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
- The compound has been used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, Hassan (2007) described the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole. These derivatives exhibit promising antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Hassan, 2007).
Antimicrobial Activity
- Novel derivatives synthesized from similar compounds have been shown to possess significant antimicrobial properties. Research conducted by Mogulaiah et al. (2018) on pyrrolidine-1-carboxylic acid derivatives demonstrated their potential as antimicrobial agents, indicating the broader applicability of such chemical frameworks in addressing bacterial resistance (Mogulaiah, P. S. Sundar, Tasleem, 2018).
Antioxidant Agents
- Mateev, Georgieva, and Zlatkov (2022) explored the synthesis of pyrrole-based hydrazide-hydrazones, demonstrating the compound's utility in generating potential antioxidant agents. This study not only underscores the compound's versatility but also its potential contribution to developing novel antioxidants (Mateev, Georgieva, Zlatkov, 2022).
Organic Synthesis and Catalysis
- The compound has been involved in studies focusing on palladium-catalyzed reactions, as discussed by Bae and Cho (2014). Their work on carbonylative cyclization processes demonstrates the compound's relevance in organic synthesis, offering insights into novel synthetic routes for pyrrole derivatives (Bae, Cho, 2014).
Heterocyclic Compound Synthesis
- The synthesis and transformation of heterocyclic compounds based on the pyrrole framework are significant for developing pharmaceuticals and materials science. Studies such as those conducted by Koriatopoulou, Karousis, and Varvounis (2008) on the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the compound's utility in creating complex heterocyclic systems with potential biological activity (Koriatopoulou, Karousis, Varvounis, 2008).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWGLBMQDAIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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